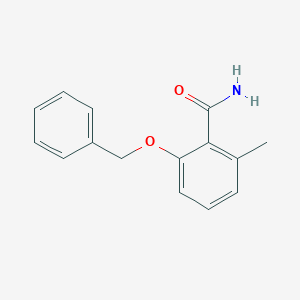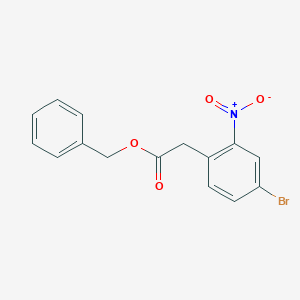![molecular formula C16H17NO3 B8168096 Methyl 2-(3-amino-4'-methoxy-[1,1'-biphenyl]-4-yl)acetate](/img/structure/B8168096.png)
Methyl 2-(3-amino-4'-methoxy-[1,1'-biphenyl]-4-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(3-amino-4’-methoxy-[1,1’-biphenyl]-4-yl)acetate is an organic compound that features a biphenyl structure with an amino group and a methoxy group attached to one of the phenyl rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-amino-4’-methoxy-[1,1’-biphenyl]-4-yl)acetate typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a boronic acid and an aryl halide.
Introduction of Functional Groups: The amino and methoxy groups can be introduced through nitration followed by reduction and methylation reactions.
Esterification: The final step involves esterification of the carboxylic acid derivative to form the methyl ester.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-(3-amino-4’-methoxy-[1,1’-biphenyl]-4-yl)acetate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced back to the amino group.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the biphenyl compound.
Reduction: Amino derivatives.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 2-(3-amino-4’-methoxy-[1,1’-biphenyl]-4-yl)acetate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of advanced materials, such as polymers and liquid crystals.
Wirkmechanismus
The mechanism of action of Methyl 2-(3-amino-4’-methoxy-[1,1’-biphenyl]-4-yl)acetate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the methoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 2-(4-amino-3’-methoxy-[1,1’-biphenyl]-4-yl)acetate: Similar structure but with different positioning of the amino and methoxy groups.
Methyl 2-(3-amino-4’-hydroxy-[1,1’-biphenyl]-4-yl)acetate: Hydroxy group instead of methoxy group.
Methyl 2-(3-amino-4’-methyl-[1,1’-biphenyl]-4-yl)acetate: Methyl group instead of methoxy group.
Uniqueness
Methyl 2-(3-amino-4’-methoxy-[1,1’-biphenyl]-4-yl)acetate is unique due to the specific positioning of the amino and methoxy groups, which can influence its reactivity and interactions with other molecules. This unique structure can lead to distinct biological and chemical properties compared to similar compounds.
Eigenschaften
IUPAC Name |
methyl 2-[2-amino-4-(4-methoxyphenyl)phenyl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c1-19-14-7-5-11(6-8-14)12-3-4-13(15(17)9-12)10-16(18)20-2/h3-9H,10,17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMNUDDQXDBYBDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=C(C=C2)CC(=O)OC)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4'-Methyl-3-(trifluoromethoxy)-[1,1'-biphenyl]-4-amine](/img/structure/B8168023.png)
![4-Fluoro-2'-(trifluoromethoxy)-[1,1'-biphenyl]-3-amine](/img/structure/B8168028.png)
![4-Morpholino-[1,1'-biphenyl]-3-amine](/img/structure/B8168037.png)



![Methyl 2-(3-amino-3'-methyl-[1,1'-biphenyl]-4-yl)acetate](/img/structure/B8168071.png)
![Methyl 2-(3-amino-3'-(trifluoromethoxy)-[1,1'-biphenyl]-4-yl)acetate](/img/structure/B8168086.png)
![Methyl 2-(3-amino-3'-fluoro-[1,1'-biphenyl]-4-yl)acetate](/img/structure/B8168090.png)




